![molecular formula C7H4BrN3 B599132 6-Bromopyrido[2,3-B]pyrazine CAS No. 1204298-53-2](/img/structure/B599132.png)

6-Bromopyrido[2,3-B]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

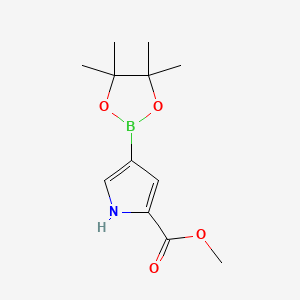

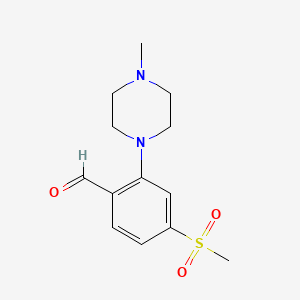

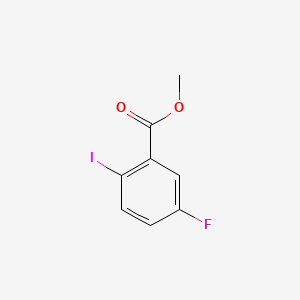

6-Bromopyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 1204298-53-2 . It has a molecular weight of 210.03 and its IUPAC name is this compound . The compound is typically stored in a freezer .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives, including this compound, involves multicomponent reactions . The chemical structures of these compounds are confirmed by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . The compound’s physical and chemical properties can be further analyzed using techniques such as density functional theory (DFT) computations .Scientific Research Applications

Chemical Synthesis and Modification :

- 6-Bromopyrido[2,3-B]pyrazine serves as a crucial starting material in the synthesis of a variety of compounds. Lassagne et al. (2018) demonstrated its use in halogenation reactions, leading to the creation of complex structures like pyrazino-fused carbazoles and carbolines, with potential applications in pharmaceuticals and materials science (Lassagne et al., 2018).

- Roy et al. (2010) used this compound in Suzuki–Miyaura coupling approaches to synthesize a series of (2-amino)-6-(2-aminoethyl)pyridines, which have potential applications in medicinal chemistry (Roy et al., 2010).

Electrochemical Studies :

- Armand et al. (1978) investigated the electrochemical reduction of pyrido[2,3-b]pyrazines, including this compound. They found that these compounds form various dihydro derivatives, which have implications for developing new electrochemical processes or materials (Armand, Chekir, & Pinson, 1978).

Material Science and Photocatalysis :

- Denti et al. (1992) explored the use of this compound in the synthesis of decanuclear homo- and heterometallic polypyridine complexes. These complexes are investigated for their absorption spectra, luminescence, electrochemical oxidation, and potential in energy transfer applications (Denti et al., 1992).

Computational Chemistry and Corrosion Inhibition :

- Saha et al. (2016) conducted a study using derivatives of pyrazine, including this compound, to explore their potential as corrosion inhibitors. Their findings, based on density functional theory (DFT) and molecular dynamics (MD) simulations, suggest these compounds could be effective in corrosion resistance (Saha, Hens, Murmu, & Banerjee, 2016).

Safety and Hazards

properties

IUPAC Name |

6-bromopyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMAHBCUEYQXKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CN=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716675 |

Source

|

| Record name | 6-Bromopyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204298-53-2 |

Source

|

| Record name | 6-Bromopyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

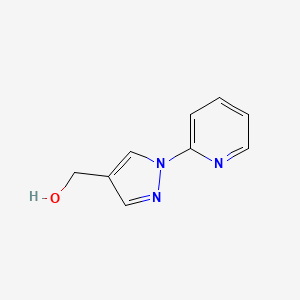

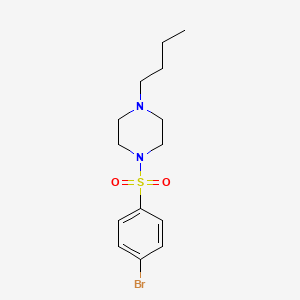

![(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B599068.png)

![2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B599072.png)